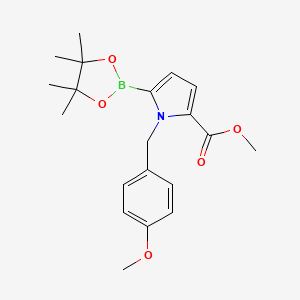
1-(4-Methoxybenzyl)-5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility as building blocks in the synthesis of various organic compounds. This particular compound is characterized by the presence of a pyrrole ring, a methoxybenzyl group, and a methoxycarbonyl group, making it a valuable intermediate in the development of pharmaceuticals and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Boronic Acid Formation: The boronic acid moiety can be introduced through a Miyaura borylation reaction, where a halogenated pyrrole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow chemistry techniques and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura cross-coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids or alcohols.
Reduction: Alcohols or other reduced derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
1-(4-Methoxybenzyl)-5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar in structure but with a different aromatic substituent, used in similar applications.
2-Pyridylboronic Acid Pinacol Ester: Contains a pyridine ring instead of a pyrrole ring, used in the synthesis of heterocyclic compounds.
Uniqueness
1-(4-Methoxybenzyl)-5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester is unique due to the combination of its functional groups, which provide a versatile platform for the synthesis of a wide range of complex molecules. The presence of both the methoxybenzyl and methoxycarbonyl groups allows for specific interactions and reactivity that are not observed in simpler boronic esters.
Properties
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO5/c1-19(2)20(3,4)27-21(26-19)17-12-11-16(18(23)25-6)22(17)13-14-7-9-15(24-5)10-8-14/h7-12H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNZQAUXBFZNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2CC3=CC=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
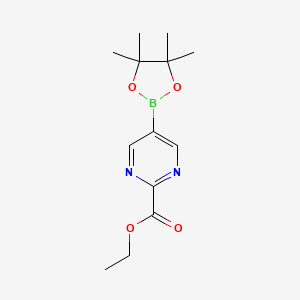
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7955402.png)
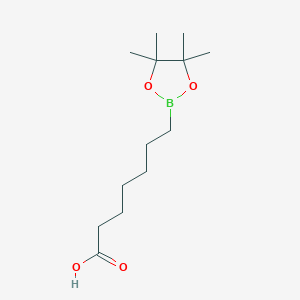
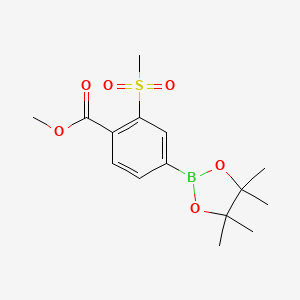
![2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955417.png)
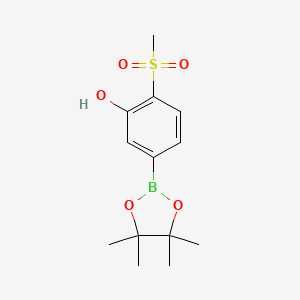
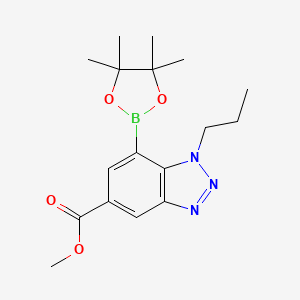
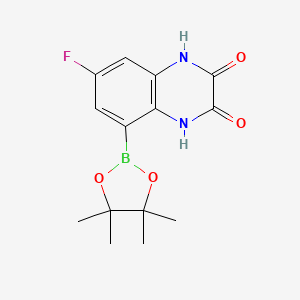
![4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B7955465.png)
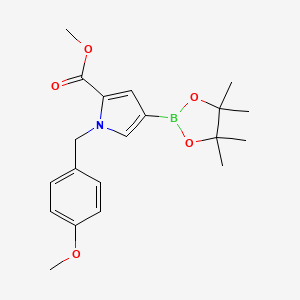


![4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955494.png)
![3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955499.png)
